N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-1-naphthamide is an organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The structure of N-([2,3’-bipyridin]-4-ylmethyl)-1-naphthamide consists of a bipyridine moiety linked to a naphthamide group, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-1-naphthamide typically involves the coupling of a bipyridine derivative with a naphthamide precursor. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the bipyridine and naphthamide units . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of N-([2,3’-bipyridin]-4-ylmethyl)-1-naphthamide may involve large-scale Suzuki coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine-N-oxide derivatives, while reduction can produce reduced bipyridine compounds .
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-1-naphthamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-1-naphthamide involves its interaction with molecular targets, such as metal ions or biological macromolecules. The bipyridine moiety can chelate metal ions, forming stable complexes that can modulate the activity of metalloenzymes or serve as catalysts in chemical reactions . Additionally, the naphthamide group can interact with biological membranes or proteins, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative known for its strong metal-chelating properties.
4,4’-Bipyridine: Another bipyridine isomer with applications in coordination chemistry and materials science.
Phenanthroline: A related compound with similar metal-chelating abilities and applications in analytical chemistry.
Uniqueness
The presence of the naphthamide group enhances its solubility and interaction with biological systems, making it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(20-9-3-6-17-5-1-2-8-19(17)20)25-14-16-10-12-24-21(13-16)18-7-4-11-23-15-18/h1-13,15H,14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYYYQJDLANDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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